molecular formula C11H14N2O3 B8797876 BENZYL 2-(2-AMINOACETAMIDO)ACETATE

BENZYL 2-(2-AMINOACETAMIDO)ACETATE

Cat. No.: B8797876
M. Wt: 222.24 g/mol
InChI Key: VJQSKANWSASIPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BENZYL 2-(2-AMINOACETAMIDO)ACETATE is a chemical compound with the molecular formula C11H14N2O3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzyl group attached to a glycine derivative, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL 2-(2-AMINOACETAMIDO)ACETATE typically involves the reaction of benzyl chloroacetate with glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of glycine attacks the carbonyl carbon of benzyl chloroacetate, resulting in the formation of the desired product.

Reaction Conditions:

    Reagents: Benzyl chloroacetate, glycine, sodium hydroxide

    Solvent: Water or ethanol

    Temperature: Room temperature to 50°C

    Time: 2-4 hours

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of catalysts such as phase-transfer catalysts can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

BENZYL 2-(2-AMINOACETAMIDO)ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Benzyl 2-[(2-carboxyacetyl)amino]acetate or Benzyl 2-[(2-formylacetyl)amino]acetate.

    Reduction: Benzyl 2-[(2-aminoethyl)amino]acetate or Benzyl 2-[(2-hydroxyacetyl)amino]acetate.

    Substitution: Various substituted benzyl derivatives depending on the substituent used.

Scientific Research Applications

BENZYL 2-(2-AMINOACETAMIDO)ACETATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It is also employed in studying reaction mechanisms and kinetics.

    Biology: Acts as a precursor for the synthesis of peptides and proteins. It is used in enzyme studies and protein engineering.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of BENZYL 2-(2-AMINOACETAMIDO)ACETATE involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of bioactive peptides. The compound can also interact with cellular receptors, modulating signal transduction pathways and influencing cellular functions.

Comparison with Similar Compounds

BENZYL 2-(2-AMINOACETAMIDO)ACETATE can be compared with other similar compounds such as:

    Benzyl 2-[(2-aminoethyl)amino]acetate: Similar structure but with an ethyl group instead of an acetyl group. It has different reactivity and applications.

    Benzyl 2-[(2-hydroxyacetyl)amino]acetate: Contains a hydroxy group, making it more hydrophilic and reactive in different chemical environments.

    Benzyl 2-[(2-carboxyacetyl)amino]acetate: The presence of a carboxy group makes it more acidic and suitable for different types of reactions.

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique structure allows it to undergo a wide range of chemical reactions, making it valuable for scientific research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in different domains.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

benzyl 2-[(2-aminoacetyl)amino]acetate

InChI

InChI=1S/C11H14N2O3/c12-6-10(14)13-7-11(15)16-8-9-4-2-1-3-5-9/h1-5H,6-8,12H2,(H,13,14)

InChI Key

VJQSKANWSASIPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CNC(=O)CN

Origin of Product

United States

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